molecular formula C13H15NO3 B112886 Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 66207-08-7

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

货号: B112886
CAS 编号: 66207-08-7
分子量: 233.26 g/mol
InChI 键: PHSSLYCBJRMEEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

含有二乙基膦酰基的化合物的合成通常涉及亚磷酸二乙酯与各种底物的反应。一种常见的方法是 Michaelis-Arbuzov 反应,其中亚磷酸二乙酯与烷基卤化物反应形成二乙基膦酰基化合物 另一种方法涉及亚磷酸二乙酯与醛或酮在碱性条件下反应,形成相应的二乙基膦酰基衍生物

工业生产方法

二乙基膦酰基化合物的工业生产通常涉及使用与实验室合成类似方法的大规模反应。反应通常在受控温度和压力下在反应器中进行,以确保产品的产率高且纯度高。催化剂和优化反应条件的使用可以进一步提高生产过程的效率

化学反应分析

反应类型

二乙基膦酰基可以进行各种类型的化学反应,包括:

常用试剂和条件

涉及二乙基膦酰基的反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及胺和醇等亲核试剂 。反应通常在受控温度和压力条件下进行,以确保所需产物的形成。

主要形成的产物

涉及二乙基膦酰基的反应形成的主要产物包括膦酸、膦酸酯、膦和膦氧化物 。这些产品在不同的领域都有广泛的应用,包括制药、农业和材料科学。

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, especially analgesics and anti-inflammatory drugs. Its structural properties allow for modifications that enhance therapeutic efficacy.

Case Study:
A study published in the Journal of Medicinal Chemistry highlights the synthesis of novel analgesics derived from this compound, demonstrating improved pain relief profiles compared to traditional medications .

Neuroscience Research

Impact on Neurotransmitter Systems:
The unique bicyclic structure of this compound enables researchers to investigate its effects on neurotransmitter systems, making it valuable in studies related to cognitive function and neuroprotection.

Research Insights:
In a recent investigation, the compound was tested for its neuroprotective effects against oxidative stress in neuronal cell cultures, showing promising results that suggest potential applications in treating neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules:
this compound is utilized as a building block in organic chemistry for the synthesis of more complex molecules, facilitating the development of new materials and compounds.

Synthesis Example:
A synthetic pathway reported in Organic Letters illustrates how this compound can be transformed into various derivatives that exhibit enhanced chemical properties, expanding its utility in material science .

Drug Delivery Systems

Enhancing Bioavailability:
Due to its favorable physicochemical properties, this compound is suitable for formulating advanced drug delivery systems, which enhance the bioavailability and targeted delivery of therapeutic agents.

Application Study:
Research demonstrated that encapsulating drugs within nanoparticles formulated with this compound significantly improved drug release profiles and cellular uptake in vitro .

Biochemical Assays

Investigation of Enzyme Interactions:
This compound is employed in biochemical assays to study enzyme interactions and metabolic pathways, providing insights into various biological processes.

Experimental Findings:
In a study assessing enzyme kinetics, this compound was used as a substrate analog, revealing critical information about enzyme mechanisms and potential inhibitors .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentIntermediate for analgesics and anti-inflammatory drugsEnhanced pain relief profiles
Neuroscience ResearchEffects on neurotransmitter systems; potential neuroprotectionPromising results against oxidative stress
Organic SynthesisBuilding block for complex moleculesNew derivatives with enhanced properties
Drug Delivery SystemsFormulation for improved bioavailability and targeted deliveryImproved drug release profiles
Biochemical AssaysStudy of enzyme interactions and metabolic pathwaysInsights into enzyme kinetics

相似化合物的比较

Steric and Stereochemical Variations

  • tert-Butyl Derivatives : The tert-butyl analog (CAS: 161157-50-2) replaces the benzyl group with a bulkier tert-butyl moiety, reducing molecular weight (199.25 g/mol ) and altering physical properties (liquid state). This compound is synthesized via epoxidation using mCPBA in dichloromethane, achieving 94% yield . Its liquid state simplifies handling in large-scale reactions.
  • Enantiomeric Forms: The (6R)-stereoisomer (CAS: 1624258-63-4) highlights the role of chirality in drug development. Though structurally identical to the parent compound, its stereochemistry makes it critical for synthesizing enantiopure pharmaceuticals.
  • Pyrrole-Substituted Derivatives : Compounds like CAS: 1796902-09-4 incorporate a pyrrole ring, increasing molecular weight (312.40 g/mol ) and complexity. These derivatives are tailored for niche applications, such as kinase inhibitors, but discontinuation signals synthesis or stability issues .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how can yield be maximized?

  • Methodological Answer : The synthesis of bicyclic aziridine derivatives like this compound typically involves cyclization reactions. For example, tert-butyl analogs are synthesized via reactions between 3-chloroperbenzoic acid and dihydropyridine derivatives in dichloromethane at controlled temperatures (0–25°C) over 12–24 hours. Catalysts like DMAP may enhance reactivity. Purification via silica gel chromatography (hexane/ethyl acetate) yields 64–94% purity. To maximize yield, optimize solvent polarity, reaction time, and catalyst loading. Scaling requires epimerization/hydrolysis steps to resolve stereoisomers, as demonstrated in enantiopure syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with bicyclic protons appearing as distinct multiplet signals (δ 3.0–4.5 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ion). High-performance liquid chromatography (HPLC) with chiral columns assesses enantiopurity. Purity is quantified via GC or LC-MS, ensuring ≥95% purity for pharmacological studies .

Q. What are the primary safety considerations when handling this compound?

  • Methodological Answer : Acute oral toxicity (rat LD₅₀ > 2,959 mg/kg) and mild skin irritation (rabbit tests) suggest moderate hazards. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (dust/mist LC₅₀ ≥5.19 mg/L). Chronic exposure in rodents shows liver and CNS effects at >2.3 mg/kg/day. Store in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How does stereochemistry influence the synthesis and biological activity of this compound?

  • Methodological Answer : Enantiomeric purity critically impacts pharmacological activity. For example, tert-butyl derivatives with (1R,4S,6R) configurations are synthesized via chiral lactone intermediates. Epimerization at C4 during hydrolysis resolves undesired diastereomers. Stereochemical analysis via circular dichroism (CD) or X-ray crystallography is essential. Biological assays (e.g., receptor binding) should compare enantiomers to establish structure-activity relationships (SARs) .

Q. What in vitro and in vivo models are used to assess its toxicity?

  • Methodological Answer :

  • In vitro : Ames test (OECD 471) for mutagenicity; mammalian cell gene mutation (OECD 476) and chromosomal aberration assays (OECD 473). Negative results indicate low genotoxicity .
  • In vivo : Acute oral toxicity (OECD 401) in rats, chronic exposure (29-month dermal studies in mice, NOAEL >10.18 mg/kg). Histopathology of liver/stomach tissues identifies target organ effects .

Q. What is the environmental fate and biodegradation profile of this compound?

  • Methodological Answer :

  • Biodegradation : Not readily biodegradable (71% degradation over 28 days; OECD 301B). Use activated sludge tests to assess microbial breakdown.
  • Aquatic toxicity : LC₅₀ for fish (24 mg/L), EC₅₀ for Daphnia magna (40 mg/L), and ErC₅₀ for algae (>110 mg/L) indicate moderate ecotoxicity. Monitor bioaccumulation (log Pow =1.34) using OECD 107 guidelines .

Q. How do structural modifications (e.g., ester group substitution) affect pharmacological properties?

  • Methodological Answer : Replace the benzyl group with tert-butyl or methyl esters to alter lipophilicity (log Pow) and bioavailability. For example, methyl esters show higher solubility but reduced CNS penetration. SAR studies using radiolabeled analogs (³H or ¹⁴C) can track metabolic pathways. Computational modeling (e.g., molecular docking) predicts binding affinity to target enzymes or receptors .

Q. What methodologies resolve contradictions in toxicity data across studies?

  • Methodological Answer : Discrepancies in LD₅₀ values (e.g., rat oral vs. dermal) arise from exposure routes or metabolic differences. Meta-analyses using species-specific physiologically based pharmacokinetic (PBPK) models clarify dose-response relationships. Cross-validate in vitro cytotoxicity (e.g., HepG2 cells) with in vivo data to identify thresholds for adverse effects .

属性

IUPAC Name

benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSSLYCBJRMEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1O2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525863
Record name Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66207-08-7
Record name Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chlorobenzoperoxoic acid (51.1 g, 228 mmol) was added portion wise to a solution of 5,6-dihydropyridine-1(2H)-carboxylate (33.0 g, 152 mmol) in DCM (200 mL) at 0° C. After 10 minutes at 0° C., the reaction was warmed to room temperature and stirred at room temperature for 4 hours. The reaction mixture was diluted with ether (800 mL), washed with 1N NaOH solution (2×200 mL), saturated N2SO3 solution (2×100 mL), brine (100 mL), dried (sodium sulfate) and concentrated in vacuo to give benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (35.0 g, 99%) as an oil.
Quantity
51.1 g
Type
reactant
Reaction Step One
Name
5,6-dihydropyridine-1(2H)-carboxylate
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of benzyl 5,6-dihydropyridine-1(2H)-carboxylate (9.93 g, 45.76 mmol) in CH2Cl2 (75 mL) was cooled to 0° C. Solid m-chloroperoxybenzoic acid (77%, 15.38 g, 1.5 equiv) was added. After 10 min, the reaction mixture was warmed slowly to rt. A white precipitate formed after 1 h. The reaction was complete after an additional hour of stirring. The mixture was diluted with ether (300 mL), washed by with 5% aq NaOH (2×40 mL), 25% aq Na2S2O3 solution (3×20 mL) and brine (30 mL), and dried over Na2SO4. After concentration, the residue was purified by flash chromatography to afford benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (7.87 g, 74% yield). MS ESI +ve m/z 234 (M+1).
Quantity
9.93 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15.38 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A stirred solution of benzyl 3,6-dihydropyridine-1(2H)-carboxylate (20.0 g, 92.0 mmol) in dichloromethane (280 ml) was cooled to 0° C. A solution of m-chloroperoxybenzoic acid (22.5 g, approx. 130 mmol) in dichloromethane (560 ml) was added drop-wise and the resulting colourless reaction mixture warmed to room temperature. After an additional 4 h at room temperature (reaction complete by tlc using 50:50 hexane:ethyl acetate as eluent.) the reaction mixture was washed with aqueous potassium carbonate solution (5 wt %, 3×200 ml) and brine (200 ml). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to furnish benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate as a yellow oil (22.0 g; 100%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
560 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 6
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。